molecular formula C20H16N2S B5139505 3-(1,3-benzothiazol-2-yl)-N-benzylaniline

3-(1,3-benzothiazol-2-yl)-N-benzylaniline

Cat. No. B5139505
M. Wt: 316.4 g/mol
InChI Key: HQATVFWXTGKQBB-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-benzylaniline, also known as BBBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

3-(1,3-benzothiazol-2-yl)-N-benzylaniline exerts its pharmacological activities by interacting with specific molecular targets in the cells. For example, this compound can bind to the tubulin protein, which is involved in the formation of the microtubule structure. By binding to tubulin, this compound can disrupt the microtubule structure and inhibit the cell division process, leading to the death of cancer cells. This compound can also interact with the ergosterol molecule, which is a component of the fungal cell membrane. By binding to ergosterol, this compound can disrupt the membrane structure and prevent the fungal cells from growing.
Biochemical and Physiological Effects:
This compound can affect various biochemical and physiological processes in the cells. For example, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound can also affect the activity of enzymes involved in the metabolism of drugs and other molecules. Moreover, this compound can alter the membrane potential and ion channels in the cells, leading to changes in the cellular signaling pathways.

Advantages and Limitations for Lab Experiments

3-(1,3-benzothiazol-2-yl)-N-benzylaniline has several advantages for lab experiments, including its availability, stability, and specificity towards molecular targets. This compound can be easily synthesized in the lab and purified to obtain a high-quality product. This compound also exhibits a high degree of specificity towards its molecular targets, which allows for precise control of the experimental conditions. However, this compound also has limitations, such as its moderate yield in the synthesis process and its potential toxicity towards normal cells. Further optimization and toxicity studies are required to fully understand the potential of this compound as a therapeutic agent.

Future Directions

3-(1,3-benzothiazol-2-yl)-N-benzylaniline has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some future directions for this compound research include:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety profile.
2. Identification of novel molecular targets for this compound and elucidation of its mechanism of action.
3. Development of this compound derivatives with improved potency and selectivity towards specific molecular targets.
4. Evaluation of the synergistic effects of this compound with other anticancer or antifungal agents.
5. Exploration of the potential of this compound as a diagnostic tool for cancer or fungal infections.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound exhibits pharmacological activities such as anticancer, antifungal, and anti-inflammatory properties, and its mechanism of action involves interaction with specific molecular targets in the cells. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to explore its future applications in medicine.

Synthesis Methods

3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be synthesized through a multi-step process starting from 2-aminobenzothiazole and benzyl chloride. The reaction involves the formation of an intermediate and subsequent purification steps to obtain the final product. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-benzylaniline has been investigated for its potential pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound also exhibits antifungal activity by disrupting the fungal cell membrane and inhibiting the growth of fungal cells. Moreover, this compound has anti-inflammatory effects by reducing the production of inflammatory cytokines.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-benzylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-2-7-15(8-3-1)14-21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23-20/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQATVFWXTGKQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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